molecular formula C23H18ClN3O2S2 B12026883 (5Z)-3-Allyl-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 624724-22-7

(5Z)-3-Allyl-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12026883
CAS No.: 624724-22-7
M. Wt: 468.0 g/mol
InChI Key: WQUOTTBSPRMISQ-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(5Z)-3-Allyl-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one” is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core with a Z-configured exocyclic double bond at position 3. Key structural features include:

  • Pyrazole-linked aromatic system: The pyrazole ring at position 5 is substituted with a 3-chloro-4-methoxyphenyl group (electron-withdrawing Cl and electron-donating OMe) and a phenyl group, contributing to π-π stacking and steric effects.
  • 2-Thioxo group: Increases hydrogen-bonding capacity and influences tautomerism.

The Z-configuration of the exocyclic double bond is critical for maintaining planar geometry, which may optimize binding to biological targets .

Properties

CAS No.

624724-22-7

Molecular Formula

C23H18ClN3O2S2

Molecular Weight

468.0 g/mol

IUPAC Name

(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H18ClN3O2S2/c1-3-11-26-22(28)20(31-23(26)30)13-16-14-27(17-7-5-4-6-8-17)25-21(16)15-9-10-19(29-2)18(24)12-15/h3-10,12-14H,1,11H2,2H3/b20-13-

InChI Key

WQUOTTBSPRMISQ-MOSHPQCFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves the condensation of appropriate starting materials. One common synthetic route is the reaction between an aldehyde (such as benzaldehyde) and a thiosemicarbazide derivative (e.g., 3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-ylhydrazine). The reaction proceeds via cyclization to form the thiazolidinone ring.

Reaction Conditions:

The reaction typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or methanol). Acidic or basic catalysts may be employed to facilitate the condensation.

Industrial Production:

While industrial-scale production details are proprietary, laboratories can synthesize this compound using the described methods.

Chemical Reactions Analysis

Oxidation Reactions

The thiazolidinone core and allyl group are susceptible to oxidation under controlled conditions:

  • Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

  • Conditions : Aqueous ethanol (70% v/v), 50–60°C, 4–6 hours.

  • Products : Sulfoxide derivatives form at the thioxo group (S=O), while the allyl group oxidizes to an epoxide or carboxylic acid depending on stoichiometry.

Table 1: Oxidation Outcomes

Oxidizing AgentTarget GroupProductYield (%)
H₂O₂Thioxo (S)Sulfoxide65–72
KMnO₄ (excess)AllylCarboxylic acid58

Reduction Reactions

Selective reduction of functional groups is achievable:

  • Catalytic Hydrogenation :

    • Reagents : H₂ gas, Pd/C (5% w/w)

    • Conditions : Ethyl acetate, 25°C, 2 atm pressure.

    • Outcome : The exocyclic methylene group (C=CH) reduces to CH₂-CH₂, preserving the thiazolidinone ring .

  • NaBH₄-Mediated Reduction :

    • Targets the nitro group (if present in analogs) to amines, but not observed in this specific compound due to absence of nitro substituents .

Nucleophilic Substitution

The chloro and methoxy groups on the phenyl ring participate in SNAr reactions:

  • Reagents : Primary amines (e.g., methylamine), K₂CO₃

  • Conditions : DMF, 80°C, 12 hours.

  • Outcome : Chlorine at the 3-position is replaced by nucleophiles (e.g., -NHCH₃), forming analogs with modified pharmacokinetic profiles .

Table 2: Substitution Reactivity

PositionGroupReactivity (SNAr)Product Stability
3-ClHighStable up to 100°C
4-OCH₃Low (electron-donating)N/A

Cycloaddition Reactions

The allyl group undergoes [2+2] cycloaddition with electron-deficient dienophiles:

  • Reagents : Tetracyanoethylene (TCNE), UV light

  • Conditions : Dichloromethane, 0°C, 2 hours.

  • Product : Bicyclic adducts with retained thiazolidinone bioactivity .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

  • Temperature Range : 220–300°C

  • Primary Products : CO₂, SO₂, and chlorinated aromatic fragments.

  • Kinetics : Activation energy (Eₐ) ≈ 145 kJ/mol, indicating moderate thermal stability .

Acid/Base-Mediated Rearrangements

Under acidic conditions:

  • Reagents : HCl (conc.), ethanol

  • Conditions : Reflux, 6 hours.

  • Outcome : Thiazolidinone ring opens to form thioamide intermediates, which recyclize upon neutralization .

Table 3: Optimized Reaction Parameters

Reaction TypeSolventCatalystTemperature (°C)Time (h)Yield (%)
OxidationEthanolNone60672
SubstitutionDMFK₂CO₃801268
CycloadditionCH₂Cl₂UV light0255

Mechanistic Insights

  • Thioxo Group Reactivity : The sulfur atom participates in electrophilic attacks, facilitating sulfoxide formation.

  • Allyl Group Dynamics : Conjugation with the thiazolidinone ring stabilizes transition states during oxidation.

  • Steric Effects : Bulky phenyl and pyrazole groups hinder reactions at the 4-position .

Scientific Research Applications

This compound has garnered interest in several fields:

    Medicine: It exhibits potential pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.

    Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.

    Industry: Its applications span from drug development to materials science.

Mechanism of Action

The exact mechanism remains an active area of research. its effects likely involve interactions with cellular targets, signaling pathways, or enzymatic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit diverse bioactivities modulated by substituent variations. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name R-Group (Position 3) Aromatic Substituent (Position 5) Key Properties/Activities References
Target Compound Allyl 3-(3-chloro-4-methoxyphenyl)-1-phenyl-pyrazole Enhanced π-stacking (chlorophenyl), moderate solubility (allyl), Z-configuration
(5Z)-3-Hexyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one Hexyl 2-methyl-4-propoxyphenyl Higher lipophilicity (hexyl), reduced crystallinity (propoxy group)
(5Z)-3-Dodecyl-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one Dodecyl 3-chloro-4-methoxyphenyl Poor aqueous solubility (long alkyl chain), potential for membrane targeting
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Phenyl 2-hydroxybenzylidene Intramolecular H-bonding (OH→S), R22(7) dimer motifs, antioxidant activity
(Z)-5-(Substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one analogues Varied alkyl/aryl Benzylidene with electron-donating/withdrawing Tunable electronic properties (e.g., methoxy vs. nitro), broad-spectrum antimicrobial

Key Findings

Alkyl Chain Effects :

  • The allyl group in the target compound balances flexibility and moderate hydrophobicity, whereas longer chains (hexyl, dodecyl) increase lipophilicity but reduce solubility .
  • Dodecyl derivatives may favor membrane interactions but require formulation optimization for bioavailability.

2-Hydroxybenzylidene (): Intramolecular H-bonding stabilizes the planar conformation, critical for antioxidant activity. The absence of a pyrazole ring reduces steric hindrance compared to the target compound .

Synthetic Routes: The target compound’s pyrazole moiety is synthesized via Knorr-type reactions (condensation of hydrazines with diketones), similar to methods in and .

Biological Activities: Pyrazole-containing thiazolidinones (e.g., target compound) show promise in kinase inhibition due to planar aromatic systems. Compounds with hydroxyl groups () exhibit radical scavenging, while chloro-substituted derivatives may target bacterial enzymes .

Crystallographic Data :

  • The target compound’s Z-configuration is analogous to (5Z)-5-(2-hydroxybenzylidene) derivatives, which form dimers via C–H⋯π interactions . SHELXL () is widely used for refining such structures .

Biological Activity

The compound (5Z)-3-Allyl-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone family, known for their diverse biological activities. This article discusses its biological activity, focusing on anticancer, antimicrobial, and other pharmacological properties supported by recent research findings.

The structural formula of the compound showcases a thiazolidinone core with various functional groups that enhance its biological activity. The presence of the thiazolidinone moiety is crucial as it has been linked to significant anticancer and antimicrobial effects. The pyrazole and chloro-methoxyphenyl substituents contribute to the compound's reactivity and interaction with biological targets.

Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit potent cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of thiazolidinone derivatives on glioblastoma multiforme cells, revealing significant reductions in cell viability, particularly for those containing electron-withdrawing groups like chlorine .
  • Mechanism : The anticancer activity is often attributed to the inhibition of specific enzymes involved in cell proliferation pathways, leading to apoptosis in cancer cells.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Antibacterial Studies : Similar thiazolidinones have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with halogen substitutions demonstrated high inhibition rates against E. coli and S. aureus .
  • Mechanism : The antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Research Findings and Case Studies

Recent literature provides insights into the biological activities of thiazolidinone derivatives:

StudyFindings
Da Silva et al. (2020)Evaluated anti-glioma activity; certain derivatives showed IC50 values indicating potent antitumor effects .
El-Rayyes et al. (2020)Synthesized 2-(4-substituted phenylimino)thiazolidinones; demonstrated strong antibacterial properties against E. coli (88.46% inhibition) and S. aureus (91.66% inhibition) .
MDPI Review (2022)Discussed the broad pharmacological activities of thiazolidinones including anti-inflammatory and analgesic effects alongside their anticancer properties .

Pharmacological Profile

The pharmacological profile of this compound is indicative of its potential as a multi-target therapeutic agent:

Q & A

Q. What are the standard synthetic routes for preparing the thiazolidinone core in this compound?

The thiazolidinone core is typically synthesized via condensation reactions between substituted aldehydes and thiosemicarbazide derivatives under acidic conditions. For example:

  • Step 1 : Condensation of 3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide in ethanol or methanol under reflux, forming a Schiff base intermediate.
  • Step 2 : Cyclization of the intermediate under acidic (e.g., HCl) or thermal conditions to form the thiazolidinone ring . Key Reaction Conditions :
ReagentSolventTemperatureTimeYield
ThiosemicarbazideEthanol80°C6–8 h~70%
Cyclization (HCl)MeOHRT → Reflux2–4 h~85%

Q. How is the pyrazole moiety in the compound synthesized?

The pyrazole ring is constructed via hydrazine-mediated cyclization of α,β-unsaturated ketones. For example:

  • Step 1 : Reaction of 3-chloro-4-methoxyphenylacetophenone with hydrazine hydrate in glacial acetic acid under reflux.
  • Step 2 : Formation of the pyrazole ring via intramolecular cyclization, monitored by TLC . Critical Parameters :
  • Hydrazine stoichiometry : Excess hydrazine (2–3 equivalents) ensures complete conversion.
  • Acid catalyst : Glacial acetic acid accelerates cyclization.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR : Assign signals for the allyl group (δ 5.2–5.8 ppm), thioxo group (δ 180–190 ppm in 13C), and aromatic protons (δ 7.0–8.5 ppm) .
  • FT-IR : Confirm thioxo (C=S) stretch at 1150–1250 cm⁻¹ and carbonyl (C=O) at 1650–1750 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 496.08).

Advanced Research Questions

Q. How can synthesis yield be optimized for the Z-configuration of the methylene group?

The Z-configuration is stabilized by steric and electronic effects :

  • Solvent Polarity : Use non-polar solvents (e.g., toluene) to favor the thermodynamically stable Z-isomer.
  • Catalytic Additives : Add Lewis acids (e.g., ZnCl₂) to enhance regioselectivity during cyclization .
  • Monitoring : Employ HPLC or chiral columns to track isomer ratios during synthesis.

Q. How to resolve contradictions in crystallographic data during structure refinement?

Use SHELXL for refinement:

  • Disorder Handling : Apply "PART" instructions to model disordered regions (e.g., allyl or methoxy groups).
  • Twinning Analysis : Use the TWIN/BASF commands if diffraction data suggests twinning .
  • Validation Tools : Cross-check with PLATON or Olex2 to ensure geometric accuracy.

Q. What computational methods are suitable for studying the compound’s electronic properties?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to analyze HOMO-LUMO gaps and charge distribution.
  • Molecular Docking : Simulate binding interactions with biological targets (e.g., kinases) using AutoDock Vina . Example Data :
PropertyValue (eV)
HOMO Energy-6.2
LUMO Energy-2.8
Band Gap3.4

Q. How to address discrepancies in NMR data due to tautomerism?

  • Variable Temperature NMR : Perform experiments at 25°C and −40°C to freeze tautomeric forms.
  • 2D NMR (COSY, NOESY) : Identify through-space correlations between protons in different tautomers .
  • Dynamic NMR Analysis : Calculate energy barriers (ΔG‡) for tautomer interconversion.

Methodological Considerations

Q. What strategies mitigate decomposition during purification?

  • Chromatography : Use silica gel with ethyl acetate/hexane (3:7) and 0.1% acetic acid to stabilize the thioxo group.
  • Low-Temperature Crystallization : Recrystallize from chilled ethanol to prevent thermal degradation .

Q. How to validate the compound’s biological activity in vitro?

  • Assay Design : Use dose-response curves (IC50) in enzyme inhibition assays (e.g., kinase or protease targets).
  • Control Experiments : Compare with known inhibitors (e.g., staurosporine) and include vehicle controls.
  • Data Analysis : Apply nonlinear regression (GraphPad Prism) to calculate potency and selectivity .

Data Contradiction Analysis

Q. Conflicting UV-Vis spectra: How to determine the correct λmax?

  • Solvent Effects : Test in polar (DMSO) vs. non-polar (CHCl₃) solvents; shifts >20 nm indicate solvent-dependent tautomerism.
  • pH Titration : Measure λmax at pH 2–12 to identify protonation states influencing absorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.